5-(4-Iodophenyl)furan-2-carboxamide

Regiochemistry Structure-activity relationship Cross-coupling handle

5-(4-Iodophenyl)furan-2-carboxamide (CAS 2059506-98-6, PubChem CID is a synthetic small-molecule furan-2-carboxamide derivative with molecular formula C₁₁H₈INO₂ and molecular weight 313.09 g/mol. It belongs to the 5-arylfuran-2-carboxamide class, characterized by a 4-iodophenyl substituent at the furan C5 position and a primary carboxamide at C2.

Molecular Formula C11H8INO2
Molecular Weight 313.09 g/mol
Cat. No. B13498319
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(4-Iodophenyl)furan-2-carboxamide
Molecular FormulaC11H8INO2
Molecular Weight313.09 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=CC=C(O2)C(=O)N)I
InChIInChI=1S/C11H8INO2/c12-8-3-1-7(2-4-8)9-5-6-10(15-9)11(13)14/h1-6H,(H2,13,14)
InChIKeyGHCUEUJSKCNQJW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(4-Iodophenyl)furan-2-carboxamide: Structural Identity and Procurement-Relevant Baseline for Furan-2-Carboxamide Selection


5-(4-Iodophenyl)furan-2-carboxamide (CAS 2059506-98-6, PubChem CID 91679372) is a synthetic small-molecule furan-2-carboxamide derivative with molecular formula C₁₁H₈INO₂ and molecular weight 313.09 g/mol [1]. It belongs to the 5-arylfuran-2-carboxamide class, characterized by a 4-iodophenyl substituent at the furan C5 position and a primary carboxamide at C2. This regiochemical arrangement distinguishes it from isomeric N-(4-iodophenyl)furan-2-carboxamide (CAS 64078-15-5), where the 4-iodophenyl group resides on the amide nitrogen rather than the furan ring . The iodine atom provides a heavy-atom handle for X-ray crystallographic phasing and a reactive site for palladium-catalyzed cross-coupling chemistry [2]. The compound is cataloged by multiple chemical suppliers as a research-grade building block, with computed physicochemical descriptors including XLogP3-AA of 2.5, topological polar surface area of 56.2 Ų, and two rotatable bonds [1].

Why 5-(4-Iodophenyl)furan-2-carboxamide Cannot Be Replaced by Generic Furan-2-Carboxamide Analogs in Research Procurement


Furan-2-carboxamide analogs sharing the same core scaffold exhibit dramatically divergent biological target engagement and physicochemical behavior depending on the identity and position of the aryl substituent. The 4-iodophenyl group at the furan C5 position confers a computed XLogP3-AA of 2.5 and TPSA of 56.2 Ų [1], placing this compound in a distinct oral bioavailability chemical space relative to the more polar N-(4-iodophenyl)-5-nitrofuran-2-carboxamide (C-176, CAS 314054-00-7, TPSA ~85 Ų, with an additional nitro group) [2]. Critically, C-176 derives its established biological activity (covalent STING inhibition) from the 5-nitro group that enables covalent binding to Cys91 of mouse STING ; the non-nitrated 5-(4-iodophenyl)furan-2-carboxamide lacks this electrophilic warhead entirely and will not engage STING via the same mechanism. Similarly, moving the iodophenyl group from the furan C5 to the amide nitrogen (CAS 64078-15-5) alters both the conformational landscape and the electronic environment of the carboxamide, which may redirect molecular recognition by ATP-binding cassette transporters or metabolizing enzymes . Generic substitution without empirical verification of target-specific activity is therefore unsubstantiated.

Quantitative Differentiation Evidence for 5-(4-Iodophenyl)furan-2-carboxamide vs. Closest Structural Analogs


Regiochemical Identity: 5-(4-Iodophenyl) vs. N-(4-Iodophenyl) Substitution Pattern Determines Furan Core Electron Density

5-(4-Iodophenyl)furan-2-carboxamide places the 4-iodophenyl group at the furan C5 position, directly conjugated to the electron-rich furan oxygen. This contrasts with its constitutional isomer N-(4-iodophenyl)furan-2-carboxamide (CAS 64078-15-5), where the 4-iodophenyl moiety is attached to the amide nitrogen . The C5-aryl substitution pattern extends the π-conjugated system across the furan ring, modulating the HOMO-LUMO gap and redox potential relative to the N-aryl isomer. This has direct consequences for oxidative metabolism: furan C5-aryl compounds are susceptible to cytochrome P450-mediated furan ring oxidation to reactive cis-enedione intermediates, a metabolic liability that is structurally impossible when the aryl group resides on the amide nitrogen [1].

Regiochemistry Structure-activity relationship Cross-coupling handle

Differentiation-Inducing Activity in Undifferentiated Proliferating Cells: Qualitative Distinction from Anti-Proliferative Furan-2-Carboxamides

A data record associated with 5-(4-iodophenyl)furan-2-carboxamide describes pronounced activity in arresting the proliferation of undifferentiated cells and inducing their differentiation to the monocyte lineage, suggesting potential utility as an anti-cancer agent and for treating skin diseases such as psoriasis [1]. This differentiation-inducing phenotypic activity is qualitatively distinct from the simple cytotoxic or cytostatic anti-proliferative activity exhibited by many generic furan-2-carboxamide derivatives. Most 5-arylfuran-2-carboxamide analogs reported in antifungal or antibacterial screens, such as N-benzyl-5-(3,4-dichlorophenyl)furan-2-carboxamide, demonstrate fungistatic/fungicidal effects against Candida spp. (MIC = 0.062–0.250 mg/mL) [2] without evidence of pro-differentiation activity.

Cell differentiation Anti-cancer Psoriasis Monocyte differentiation

Radiosensitizer and Chemosensitizer Patent-Class Coverage: Aryl Carboxamide Class Encompassing 5-(4-Iodophenyl)furan-2-carboxamide

US Patent 6,713,517 B1 covers methods of using aryl N-substituted carboxamides, including aryl halo-substituted derivatives, directly as chemotherapeutic agents or as sensitizers for radiation and other chemotherapeutic agents to kill tumor and cancer cells [1]. 5-(4-Iodophenyl)furan-2-carboxamide falls within the structural scope of this patent class by virtue of its aryl carboxamide core bearing a halogen (iodine) substituent. This patent-class coverage provides a differentiated intellectual property and experimental application framework that is not available for simple unsubstituted furan-2-carboxamide or non-halogenated 5-phenylfuran-2-carboxamide analogs.

Radiosensitizer Chemosensitizer Cancer Patent-class claim

Physicochemical Distinction: Lipophilicity and Polar Surface Area Place 5-(4-Iodophenyl)furan-2-carboxamide in Different Oral Druggability Space vs. Nitrated and N-Aryl Analogs

Computed physicochemical descriptors for 5-(4-iodophenyl)furan-2-carboxamide (XLogP3-AA = 2.5, TPSA = 56.2 Ų, MW = 313.09, HBD = 1, HBA = 2, rotatable bonds = 2) [1] position this compound within Lipinski-compliant oral druggability space. By contrast, the closely related C-176 (N-(4-iodophenyl)-5-nitrofuran-2-carboxamide, CAS 314054-00-7) has MW = 358.09, two additional hydrogen bond acceptors from the nitro group, and a higher TPSA of approximately 85 Ų, placing it closer to the upper boundary of CNS-permeable chemical space [2]. The 5-(4-iodophenyl) analog N-(4-iodophenyl)furan-2-carboxamide (CAS 64078-15-5) shares the same molecular formula but differs in computed dipole moment and conformational flexibility due to the altered attachment point, which may affect passive membrane permeability.

Physicochemical properties Drug-likeness Oral bioavailability ADME

Recommended Research and Procurement Application Scenarios for 5-(4-Iodophenyl)furan-2-carboxamide


Chemical Biology Probe for Differentiation-Inducing Phenotypic Screening in Leukemia or Psoriasis Models

Based on qualitative evidence that 5-(4-iodophenyl)furan-2-carboxamide arrests undifferentiated cell proliferation and promotes monocyte-lineage differentiation [1], this compound is best positioned as a phenotypic screening probe in in vitro models of acute myeloid leukemia (AML) or psoriasis. Unlike broad-spectrum cytotoxic furan-2-carboxamides that simply kill cells, the differentiation-inducing phenotype aligns with therapeutic strategies using all-trans retinoic acid (ATRA) in acute promyelocytic leukemia. Researchers should employ this compound alongside a negative control such as N-(4-iodophenyl)furan-2-carboxamide to discriminate whether the differentiation activity depends specifically on the C5-aryl substitution pattern.

Heavy-Atom Derivative for X-Ray Crystallographic Phasing of Protein-Ligand Co-Crystals

The covalently bound iodine atom (Z=53) at the 4-position of the phenyl ring provides a strong anomalous scattering signal at Cu Kα and synchrotron wavelengths, making this compound a candidate for single-wavelength anomalous dispersion (SAD) or multiple-wavelength anomalous dispersion (MAD) phasing in protein-ligand co-crystallography [1]. The compact size (MW 313.09) and limited conformational flexibility (2 rotatable bonds) minimize the entropic penalty upon binding, while the iodine atom serves as a definitive marker for electron density map interpretation [2].

Suzuki Coupling Substrate for Diversification of Furan-2-Carboxamide Chemical Libraries

The aryl iodide at the 4-position of the phenyl ring is a competent electrophilic partner for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions with aryl, heteroaryl, and vinyl boronic acids [1]. 5-(4-Iodophenyl)furan-2-carboxamide can thus serve as a late-stage diversification point for generating focused libraries of biaryl-furan-2-carboxamide analogs with systematically varied terminal aryl groups. This contrasts with the less reactive bromophenyl or chlorophenyl analogs, where the carbon-halogen bond dissociation energy is higher, requiring harsher coupling conditions that may degrade the acid-labile furan ring [2].

Hypoxic Cell Radiosensitizer Candidate in Experimental Radiation Oncology

Drawing on the patent-class claim that aryl halo-substituted carboxamides can function as radiation sensitizers for hypoxic tumor cells [1], 5-(4-iodophenyl)furan-2-carboxamide represents a candidate for clonogenic survival assays under hypoxia (typically <0.1% O₂) in human cancer cell lines such as HeLa, HT-29, or HCT116. The high atomic number of iodine may contribute to greater Compton scattering and secondary electron yield upon X-ray irradiation, a physical rationale for prioritizing this compound over non-halogenated or lighter-halogen (F, Cl) furan-2-carboxamide analogs in radiosensitization screening cascades.

Quote Request

Request a Quote for 5-(4-Iodophenyl)furan-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.